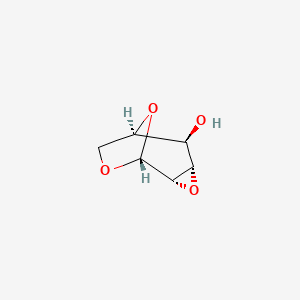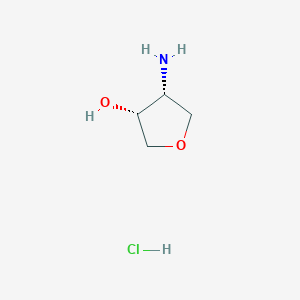
1,6:2,3-Dianhydro-beta-d-mannopyranose
Descripción general
Descripción
1,6:2,3-Dianhydro-beta-d-mannopyranose (commonly referred to as 1,6-DAM) is a monosaccharide that is found in the cell walls of bacteria and fungi. It is a structural component of the peptidoglycan layer, which provides structural integrity to bacterial and fungal cells. 1,6-DAM is a key component of the cell wall, as it is involved in the formation of cross-links between peptidoglycan strands. Additionally, 1,6-DAM plays a role in the regulation of bacterial and fungal growth and development.
Aplicaciones Científicas De Investigación
Artifact Identification in Carbohydrate Analysis
1,6:2,3-Dianhydro-beta-d-mannopyranose has been identified as an artifact produced during carbohydrate analysis. This discovery was significant in understanding the complexities and potential pitfalls in carbohydrate analytical methods. A study by Manna, Mcanalley, and Ammon (1993) confirmed the presence of this artifact and described a new synthesis for a related compound, 2,3,5-tri-O-acetyl-1,6-anhydro-beta-D-mannofuranose, enhancing our understanding of carbohydrate chemistry (Manna, Mcanalley, & Ammon, 1993).
Synthesis of Amino Derivatives
Research by Černý (1978) on the ammonolysis of various anhydro sugar derivatives, including this compound, led to the preparation of 4-amino-1,6-anhydro-4-deoxy-beta-d-mannopyranose. This research contributes to the broader field of carbohydrate chemistry, particularly in the synthesis of novel amino sugar derivatives (Černý, 1978).
Structural and Chemical Analysis
Karban et al. (2012) conducted a study on the skeletal rearrangements resulting from reactions of 1,6:2,3-dianhydro-beta-D-hexopyranoses. This research provided valuable insights into the structural dynamics and chemical reactivity of these compounds, contributing significantly to the understanding of their chemical behavior (Karban et al., 2012).
Oligosaccharide and Polymer Synthesis
Stichler-Bonaparte and Vasella (2001) explored the synthesis of a dimeric acetyleno cyclodextrin from a mannopyranose-derived dialkyne, including 1,6:2,3-dianhydro-beta-D-allopyranose. This research highlights the application of this compound in the synthesis of complex oligosaccharides and polymers, demonstrating its versatility in carbohydrate chemistry (Stichler-Bonaparte & Vasella, 2001).
Polymerization Studies
The kinetics of anionic polymerization with epoxide ring opening in 1,6:2,3-dianhydro-4-O-methyl-beta-D-mannopyranose was studied by Berman et al. (1988). Their research contributes to the understanding of polymerization processes involving anhydro sugars, offering insights into the potential applications of these compounds in creating novel polymers (Berman et al., 1988).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that this compound is a biochemical reagent used in life science research
Mode of Action
It’s known that the major products yielded by the 1,6:2,3-dianhydropyranoses are compounds arising from nucleophilic substitution . The configuration at C4 can either be retained or inverted, or there can be migration from C6 . More detailed studies are required to understand the compound’s interaction with its targets and any resulting changes.
Propiedades
IUPAC Name |
(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-3-2-1-8-6(9-2)5-4(3)10-5/h2-7H,1H2/t2-,3-,4+,5+,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFVNWKKAAOSK-RWOPYEJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C(O3)C(O1)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H](O3)[C@H](O1)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B3028833.png)

![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine](/img/structure/B3028837.png)




![5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B3028844.png)

![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)